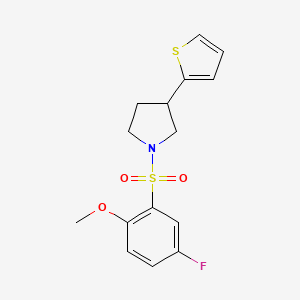

![molecular formula C8H10O2S B2634533 2-[(Thien-2-ylmethoxy)methyl]oxirane CAS No. 80910-06-1](/img/structure/B2634533.png)

2-[(Thien-2-ylmethoxy)methyl]oxirane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Thien-2-ylmethoxy)methyl]oxirane, also known as TMO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TMO is a heterocyclic compound that contains a thienyl group, a methoxy group, and an oxirane ring.

Scientific Research Applications

Corrosion Inhibition

Epoxy monomers have been investigated for their anticorrosive properties on carbon steel in acidic solutions. Studies have demonstrated the effectiveness of aromatic epoxy monomers (AEMs) in inhibiting carbon steel corrosion, with effectiveness exceeding 94% in certain conditions. These AEMs act as mixed-type inhibitors, with adsorption following the Langmuir isotherm model. Computational and experimental approaches corroborate these findings, providing insights into the interaction mechanisms between AEMs and metallic surfaces (Dagdag et al., 2019).

Catalytic Hydrogenation

Theoretical studies have explored the catalytic hydrogenation of oxirane and its derivatives, highlighting the conversion of oxirane to ethanol and methyloxirane to propan-1-ol in the presence of an aluminium chloride catalyst. These findings shed light on reaction mechanisms and chemical parameter variations, contributing to our understanding of oxirane chemistry (Kuevi et al., 2012).

Polymer Synthesis and Applications

Research has also delved into the synthesis and characterization of Schiff-Base Metal(II) Complexes, which catalyze the regioselective conversion of 1,2-epoxyethanes to 2-hydroxyethyl thiocyanates. This process facilitates the production of intermediates towards biologically active molecules (Sharghi & Nasseri, 2003). Additionally, epoxy pre-polymers have been studied for their anticorrosive properties and potential as sustainable materials, further expanding the application scope of oxirane derivatives (Dagdag et al., 2019).

properties

IUPAC Name |

2-(thiophen-2-ylmethoxymethyl)oxirane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-2-8(11-3-1)6-9-4-7-5-10-7/h1-3,7H,4-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHAXOENJRXKJRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COCC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Thien-2-ylmethoxy)methyl]oxirane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-4-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2634456.png)

![7-(4-Fluorophenyl)-2-phenylimidazo[1,2-A]pyrazin-8-one](/img/structure/B2634458.png)

![N-(4-acetylphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2634462.png)

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2634465.png)

![2-Methyl-4-{[1-(2-methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2634467.png)

![N-[2-(1H-imidazol-4-yl)ethyl]-1,6-naphthyridine-2-carboxamide](/img/structure/B2634469.png)

![6-(4-methoxyphenethyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2634471.png)